3-(3,5-Difluorophenyl)piperidine
Overview
Description
3-(3,5-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol It is a piperidine derivative, characterized by the presence of a difluorophenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as 3-(3,5-difluorophenyl)piperidine, have been found to bind with high affinity to multiple receptors . These compounds are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives, which include this compound, are known to interact with their targets in a variety of ways depending on the specific derivative and target . The interaction with the target can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
It’s important to note that piperidine derivatives have been found to affect a wide range of biochemical pathways, leading to diverse biological activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it’s likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it affects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some piperidine derivatives have shown anticancer potential
Molecular Mechanism
Some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been shown to potentiate pentobarbitone sleeping time in a dose-dependent manner in rats .
Metabolic Pathways
Some piperidine derivatives are known to undergo ring contraction mediated by cytochrome P450 enzymes, which is an important drug metabolism pathway
Preparation Methods
The synthesis of 3-(3,5-Difluorophenyl)piperidine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the difluorophenyl group and the piperidine ring. The reaction conditions often include the use of organoboron reagents, palladium catalysts, and bases under mild and functional group-tolerant conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and ensuring the purity of the final product.
Chemical Reactions Analysis
3-(3,5-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases or acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,5-Difluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)piperidine can be compared with other piperidine derivatives, such as:
- 3-(3,4-Difluorophenyl)piperidine
- 3-(2,5-Difluorophenyl)piperidine
- 3-(3,5-Dichlorophenyl)piperidine
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of fluorine atoms in this compound imparts unique electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTKIPUMKOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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